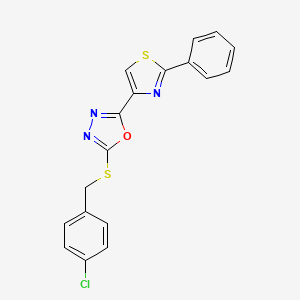
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that belongs to the class of oxadiazoles and thiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide typically involves multi-step reactions One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives to form the oxadiazole ring The thiazole ring can be introduced through a subsequent reaction with α-haloketones or similar reagents
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or thiazole rings.
科学的研究の応用
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis:
作用機序
The mechanism of action of 4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 4-Chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide
- 3-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
Uniqueness
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is unique due to the presence of both oxadiazole and thiazole rings, which confer distinct chemical and biological properties
生物活性
4-Chlorobenzyl 5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl sulfide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 345.84 g/mol
- LogP : 5.43 (indicating lipophilicity)
- Solubility : Moderate in organic solvents.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Dhumal et al. (2021) highlighted that derivatives of 1,3,4-oxadiazole possess notable antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
Anticancer Activity
The anticancer potential of thiazole and oxadiazole derivatives has been widely studied. A study by Desai et al. (2016) reported that compounds with similar structures showed cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 8.0 | |
| A549 (lung cancer) | 15.0 |
The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the cytotoxicity of these compounds.
Case Studies
- Antitubercular Activity : A study demonstrated that derivatives containing both thiazole and oxadiazole rings significantly inhibited Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
- Cytotoxicity Profiling : In a comparative analysis of several thiazole derivatives, it was found that modifications at specific positions on the thiazole ring could enhance selectivity and potency against cancer cells .
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-14-8-6-12(7-9-14)10-25-18-22-21-16(23-18)15-11-24-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNXRFENNSWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














